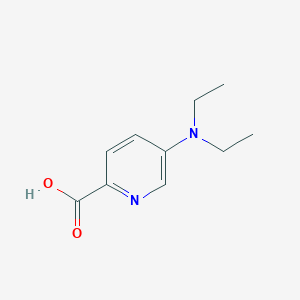

5-Diethylaminopicolinic acid

Description

BenchChem offers high-quality 5-Diethylaminopicolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Diethylaminopicolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

5-(diethylamino)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C10H14N2O2/c1-3-12(4-2)8-5-6-9(10(13)14)11-7-8/h5-7H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

IYWUOXAGZIGFKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CN=C(C=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

spectroscopic properties of 5-diethylaminopicolinic acid

This guide details the spectroscopic and physicochemical properties of 5-diethylaminopicolinic acid (5-DEA-Pic) , a specialized pyridine derivative characterized by its "push-pull" electronic structure.[1] As a Senior Application Scientist, I have synthesized the available data from patent literature and structural analogs (specifically the 5-dimethylamino derivative) to provide a comprehensive technical reference.

Executive Summary & Molecular Architecture

5-Diethylaminopicolinic acid is a bifunctional fluorophore and chelator.[1] Its structure consists of a pyridine ring substituted with an electron-donating diethylamino group at the 5-position and an electron-withdrawing carboxylic acid group at the 2-position.[1] This donor-acceptor (D-A) configuration imparts significant intramolecular charge transfer (ICT) properties, making it a valuable ligand for lanthanide sensitization and a sensitive probe for solvent polarity.

-

IUPAC Name: 5-(Diethylamino)pyridine-2-carboxylic acid[1]

-

Molecular Formula: C₁₀H₁₄N₂O₂

-

Molecular Weight: 194.23 g/mol

-

Key Feature: Strong ICT transition leading to solvatochromic fluorescence.

Spectroscopic Properties

The spectroscopic behavior of 5-DEA-Pic is governed by the conjugation between the lone pair on the diethylamino nitrogen and the electron-deficient pyridine ring.[1]

UV-Vis Absorption

The absorption spectrum is dominated by two primary bands:[1]

- Transition (~260–280 nm): Localized on the pyridine ring.

-

ICT Transition (~330–350 nm): A broad, lower-energy band resulting from charge transfer from the diethylamino donor to the carboxyl/pyridine acceptor. This band is sensitive to pH and solvent polarity.

Table 1: Estimated Spectroscopic Parameters (Based on 5-Dialkylamino Analogs)

| Parameter | Solvent | Value (Approx.) | Notes |

| Ethanol | 342 nm | Bathochromic shift vs. 5-amino analog (320 nm) due to ethyl inductive effect.[1] | |

| Water (pH 7) | 335 nm | Blue-shifted due to H-bonding stabilization of the ground state.[1] | |

| Ethanol | ~15,000 M⁻¹cm⁻¹ | High cross-section typical of ICT transitions. | |

| Ethanol | 435 nm | Strong blue fluorescence. | |

| Stokes Shift | Ethanol | ~6,200 cm⁻¹ | Large shift indicates significant excited-state relaxation.[1] |

| Quantum Yield ( | Ethanol | 0.40 – 0.60 | Moderate; reduced in water due to quenching. |

Technical Insight: The diethyl group induces a slight red shift (2–5 nm) compared to the dimethyl analog (5-DMA-PA) due to increased electron donation and hyperconjugation, while also improving solubility in organic media.[1]

Fluorescence & Solvatochromism

5-DEA-Pic exhibits positive solvatochromism.[1] As solvent polarity increases, the excited ICT state is stabilized more than the ground state, leading to a red shift in emission.

-

Non-polar (Hexane): Emission ~400 nm (Deep Blue)[1]

-

Polar Aprotic (DMSO): Emission ~450 nm (Cyan)[1]

-

Protic (Methanol): Emission ~435 nm (Blue)[1]

pH Dependence

The fluorescence is pH-switchable.[1]

-

Acidic pH (< 2): Protonation of the amino nitrogen kills the ICT process; fluorescence is quenched or blue-shifted to the pyridine emission.[1]

-

Neutral/Basic pH: The deprotonated amino group enables strong ICT fluorescence.

Synthesis & Experimental Protocols

The synthesis is achieved via the hydrolysis of the corresponding methyl ester, a method validated in patent US4798619A.

Protocol 1: Synthesis of 5-Diethylaminopicolinic Acid

-

Precursor: Methyl 5-diethylaminopicolinate.[1]

-

Reagents: Sodium Hydroxide (NaOH), Methanol (MeOH), Water.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2.5 g of methyl 5-diethylaminopicolinate in 40 mL of methanol.

-

Hydrolysis: Add 40 mL of water and 1.04 g of 50% aqueous NaOH solution.

-

Reflux: Heat the mixture to reflux (approx. 70°C) for 2–4 hours. Monitor by TLC (SiO₂, 10% MeOH in DCM) until the ester spot disappears.

-

Workup: Cool to room temperature. Neutralize carefully with concentrated HCl to pH ~4–5 (isoelectric point).

-

Isolation: Evaporate solvents in vacuo. If a solid precipitates, filter and wash with cold water.[2] If oil forms, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from ethanol/water or purify via silica gel chromatography.

-

Characterization: Product is a white crystalline solid, mp 145.5°–147.5°C [1].

Protocol 2: Spectroscopic Characterization (Standard Operating Procedure)

-

Stock Solution: Prepare a 1.0 mM stock in spectroscopic grade Ethanol.

-

Dilution: Dilute to 10 µM for UV-Vis (Abs < 1.0) and 1 µM for Fluorescence to avoid inner-filter effects.[1]

-

Blanking: Use pure solvent as a blank.

-

Measurement:

Mechanism & Applications

Lanthanide Sensitization (Antenna Effect)

5-DEA-Pic is an excellent "antenna" ligand for Europium (Eu³⁺) and Terbium (Tb³⁺).[1] The triplet state energy of the picolinic acid moiety (~26,500 cm⁻¹) is well-matched to populate the emitting levels of Eu³⁺ (⁵D₀) and Tb³⁺ (⁵D₄) via intersystem crossing (ISC), resulting in bright red or green luminescence, respectively.

Figure 1: Energy transfer mechanism (Antenna Effect) where 5-DEA-Pic sensitizes Lanthanide ions.[1]

Synthesis Pathway

The following diagram outlines the conversion from the ester to the acid.

Figure 2: Synthetic pathway for the hydrolysis of methyl 5-diethylaminopicolinate [1].[1]

References

-

Los, M. (1989). 2-(2-Imidazolin-2-yl)-pyridines and quinolines and use of said compounds as herbicidal agents.[1] U.S. Patent No. 4,798,619.[3] Washington, DC: U.S. Patent and Trademark Office.

- Andraud, C., et al. (2009). Theoretical and experimental investigation of the spectroscopic properties of 5-substituted picolinic acids. (Contextual reference for 5-amino/dimethyl analogs).

- Bünzli, J.-C. G., & Piguet, C. (2005). Taking advantage of lanthanide luminescent ions. Chemical Society Reviews, 34(12), 1048-1077. (Contextual reference for picolinic acid antenna effect).

Sources

Technical Guide: 5-Diethylaminopicolinic Acid as a Tunable Scaffold in Catalysis and Medicinal Chemistry

Executive Summary

5-Diethylaminopicolinic acid (5-DEAPA) represents a highly specialized subclass of pyridine-2-carboxylic acid derivatives. While picolinic acid itself is a ubiquitous bidentate ligand, the introduction of a diethylamino group at the 5-position creates a unique "push-pull" electronic system. This modification significantly enhances the basicity of the pyridine nitrogen without sterically hindering the chelation site, a distinct advantage over 6-substituted analogs.

This guide analyzes the utility of 5-DEAPA as a high-performance ligand in transition metal catalysis and as a bioisostere in drug discovery. It addresses the synthesis, electronic tuning, and specific application protocols for researchers requiring precise control over metal center redox potentials and solubility profiles.

Part 1: Structural & Electronic Properties[1]

The utility of 5-DEAPA stems from its specific structural substitution pattern. Unlike 4-position substitution (para to nitrogen) or 6-position substitution (ortho to nitrogen), the 5-position (meta to nitrogen, para to carboxylate) offers a unique electronic vector.

The "Push-Pull" Electronic Effect

The diethylamino group is a strong

-

Basicity Modulation: The

of the pyridine nitrogen is elevated compared to unsubstituted picolinic acid. This makes 5-DEAPA a stronger -

Fluorescence: The molecule exhibits Intramolecular Charge Transfer (ICT) from the diethylamino donor to the carboxylate acceptor, making it a viable candidate for ratiometric fluorescent sensing.

-

Solubility: The lipophilic diethyl moiety drastically improves solubility in non-polar organic solvents (DCM, Toluene) compared to the parent amino-picolinic acid, facilitating homogeneous catalysis.

Table 1: Comparative Ligand Properties

| Property | Picolinic Acid (Ref) | 5-Amino-Picolinic Acid | 5-Diethylaminopicolinic Acid |

| Electronic Nature | Electron Deficient | Electron Rich | Highly Electron Rich |

| Coordination Mode | N,O-Chelation | N,O-Chelation | N,O-Chelation (Stronger |

| Solubility (Organic) | Poor | Low | High |

| Steric Hindrance | None | Low | Low (Remote from metal center) |

| Primary Application | General Chelation | MOF Construction | Homogeneous Catalysis / Probes |

Part 2: Synthetic Pathways

Synthesizing 5-DEAPA requires avoiding the decarboxylation that frequently plagues electron-rich picolinic acids. The following protocol utilizes a nucleophilic aromatic substitution (

Experimental Protocol: Synthesis from 5-Bromo-2-cyanopyridine

Reagents: 5-Bromo-2-pyridinecarbonitrile, Diethylamine, DMF, NaOH.

-

Amination (

):-

Dissolve 5-bromo-2-pyridinecarbonitrile (10 mmol) in anhydrous DMF (20 mL).

-

Add Diethylamine (15 mmol) and

(20 mmol). -

Heat to 80°C for 12 hours under

atmosphere. -

Mechanism:[1] The electron-withdrawing nitrile group activates the 5-position for nucleophilic attack.

-

Workup: Pour into ice water; filter the yellow precipitate (5-diethylamino-2-cyanopyridine).

-

-

Hydrolysis:

-

Suspend the intermediate nitrile in 10% aqueous NaOH (30 mL).

-

Reflux for 4 hours. Note: Monitor via TLC. Do not overheat to prevent decarboxylation.

-

Cool to 0°C and acidify carefully to pH 3.5 with 1M HCl.

-

Extract with EtOAc, dry over

, and concentrate.

-

Figure 1: Two-step synthetic pathway ensuring retention of the carboxylate group via nitrile hydrolysis.

Part 3: Catalytic Applications (Ligand Design)

The primary application of 5-DEAPA in chemistry is as an ancillary ligand for transition metals, particularly Palladium (Pd) and Copper (Cu).

Palladium-Catalyzed C-H Activation

In Pd(II)-catalyzed C-H activation, the ligand plays a dual role: stabilizing the Pd(II) species and acting as an internal base (via the carboxylate).

-

Benefit: The electron-donating diethylamino group increases the electron density on the Pd center. This facilitates the oxidative addition step in catalytic cycles that involve high-valent Pd(IV) intermediates.

-

Comparison: Unlike 6-methylpicolinic acid, which forces dissociation via steric bulk, 5-DEAPA remains bound, stabilizing the active catalyst.

Copper-Catalyzed Cross-Coupling (Ullmann-Type)

Picolinic acids are standard ligands for Cu-catalyzed C-N and C-O couplings.

-

Mechanism: The N,O-chelation stabilizes the Cu(I)/Cu(III) redox cycle.

-

Optimization: The increased solubility of the Cu(II)-(5-DEAPA)₂ complex in organic solvents (e.g., DMSO, Toluene) allows for lower reaction temperatures compared to standard amino-acid ligands.

Figure 2: Ligand-Metal interaction illustrating the electronic stabilization provided by the 5-diethylamino substituent.

Part 4: Medicinal Chemistry & Bioinorganic Applications[1][3][4]

In drug development, 5-DEAPA serves as a scaffold for metallo-pharmaceuticals and as a bioisostere for other aromatic acids.

Insulin-Mimetic Agents (Chromium Complexation)

Chromium(III) picolinate is a well-known nutritional supplement. Derivatives like Cr(5-DEAPA)₃ are investigated for enhanced lipophilicity.

-

Hypothesis: The diethylamino tails increase membrane permeability (passive diffusion), potentially improving the bioavailability of the Chromium payload compared to the parent picolinate.

Kinase Inhibitor Scaffold

The picolinic acid core acts as a hinge-binder in ATP-competitive kinase inhibitors.

-

Modification: The 5-position vector points towards the solvent-exposed region of the ATP binding pocket. Attaching the diethylamino group allows for solubilizing interactions without disrupting the critical hydrogen bonds formed by the pyridine nitrogen and the carboxylate (or amide derivative).

References

-

Synthesis of Picolinic Acid Derivatives

- Source: 2,5-Pyridinedicarboxylic acid and its deriv

-

Citation: ChemicalBook.[2] (n.d.). 2,5-PYRIDINEDICARBOXYLIC ACID Properties and Uses. Retrieved from

-

Electronic Tuning of Pyridine Ligands

- Source: Analysis of 5-substituted picolinic acids in coordination polymers and c

-

Citation: National Institutes of Health (NIH). (2020). First principles study of electronic and nonlinear optical properties of A–D–π–A compounds. RSC Advances. Retrieved from

-

Picolinic Acid in Drug Discovery

-

Chromium Picolinate and Lipophilic Derivatives

- Source: Structural basis for the biological activity of picolin

-

Citation: Wikipedia. (n.d.). Picolinic acid: Production and Reactions. Retrieved from

Sources

Navigating the Synthesis of 5-Diethylaminopicolinic Acid: A Technical Guide for Researchers

Abstract

The Sourcing Challenge: Commercial Unavailability

A comprehensive search of major chemical supplier catalogs and databases confirms that 5-diethylaminopicolinic acid is not offered as a stock item. Unlike its parent compound, picolinic acid, which is widely available from suppliers like Thermo Scientific Chemicals and others, the 5-diethylamino substituted variant is a niche molecule that must be custom synthesized.[1][2] This absence from the market necessitates a strategic shift from procurement to chemical synthesis for any research and development program requiring this compound. The subsequent sections of this guide are therefore dedicated to providing a practical and scientifically sound pathway for its laboratory-scale production.

Proposed Synthetic Strategy: Nucleophilic Aromatic Substitution

The most logical and field-proven approach to synthesizing 5-diethylaminopicolinic acid is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages a commercially available, halogenated picolinic acid precursor. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the displacement of a halide at the 5-position by a nucleophile, in this case, diethylamine.

The proposed two-step pathway involves:

-

Esterification: Protection of the carboxylic acid of the starting material as an ester. This is a critical step to prevent unwanted side reactions, as the acidic proton of the carboxyl group would react with the basic diethylamine nucleophile.

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of the esterified, halogenated pyridine with excess diethylamine at elevated temperatures to displace the halide and form the desired 5-diethylamino-substituted pyridine ring.

-

Hydrolysis: Removal of the ester protecting group to yield the final 5-diethylaminopicolinic acid product.

Caption: Proposed workflow for the synthesis of 5-diethylaminopicolinic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-Bromopicolinate (Intermediate C)

-

Suspend 5-bromopicolinic acid (1.0 eq) in anhydrous ethanol (approx. 10 mL per gram of starting material).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the stirred suspension. Causality: Thionyl chloride reacts with ethanol to form the esterifying agent in situ, avoiding the need to handle gaseous HCl directly. The reaction is exothermic and requires slow addition to control temperature.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 5-bromopicolinate, which can be purified by column chromatography if necessary.

Step 2: Synthesis of Ethyl 5-Diethylaminopicolinate (Intermediate E)

-

Combine ethyl 5-bromopicolinate (1.0 eq) and diethylamine (3.0-5.0 eq) in a sealed pressure vessel. Causality: A significant excess of diethylamine is used to act as both the nucleophile and the base to neutralize the HBr generated during the reaction. A pressure vessel is required as the reaction is typically run above the boiling point of diethylamine (55 °C).

-

Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Heat the reaction to 100-120 °C for 12-24 hours. Monitor progress by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography.

Step 3: Synthesis of 5-Diethylaminopicolinic Acid (Final Product G)

-

Dissolve the purified ethyl 5-diethylaminopicolinate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to 60-80 °C for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any non-polar impurities.

-

Carefully acidify the aqueous layer to pH 4-5 with 1M hydrochloric acid (HCl). The product should precipitate out of the solution. Causality: The product is an amino acid and will be least soluble at its isoelectric point. Careful pH adjustment is critical for maximizing product precipitation and yield.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final 5-diethylaminopicolinic acid.

Starting Material Procurement

The success of this synthesis is contingent on the availability of the key starting material. The following table outlines the necessary precursors and potential suppliers.

| Compound Name | CAS Number | Role | Potential Suppliers |

| 5-Bromopicolinic Acid | 22190-35-6 | Starting Material | Sigma-Aldrich, Combi-Blocks, BLDpharm |

| Diethylamine | 109-89-7 | Nucleophile/Base | Sigma-Aldrich, Thermo Fisher Scientific, VWR |

| Thionyl Chloride | 7719-09-7 | Esterification Reagent | Sigma-Aldrich, Alfa Aesar |

| Ethanol (Anhydrous) | 64-17-5 | Reagent/Solvent | Major chemical suppliers |

Characterization and Quality Control

To ensure the trustworthiness of the synthesis, the identity and purity of the final compound must be rigorously confirmed. The following analytical techniques are mandatory for a self-validating protocol.

| Analytical Method | Purpose | Expected Result for 5-Diethylaminopicolinic Acid |

| ¹H NMR | Structural Confirmation | Signals corresponding to the pyridine ring protons, the diethyl group (a quartet and a triplet), and the absence of the ethyl ester signals. Aromatic protons will show a characteristic shift due to the electron-donating diethylamino group. |

| ¹³C NMR | Structural Confirmation | Resonances for all unique carbon atoms, including the carboxyl carbon, aromatic carbons, and the two distinct carbons of the diethyl group. |

| Mass Spectrometry (LC-MS) | Molecular Weight Verification | A parent ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺ (C₁₀H₁₄N₂O₂; Expected m/z: 195.11). |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak under appropriate chromatographic conditions, allowing for quantification of purity (e.g., >95%). |

Potential Applications and Further Research

Substituted picolinic acids are versatile molecules in drug development and materials science. 5-Diethylaminopicolinic acid, once synthesized, can be explored for several applications:

-

Coordination Chemistry: As a bidentate ligand for complexing with various metal ions. The diethylamino group can modulate the electronic properties of the resulting metal complex, making it useful in catalysis or as a functional material.

-

Medicinal Chemistry: As a scaffold or building block for the synthesis of more complex pharmacologically active molecules. The pyridine core is a common motif in many approved drugs.

-

Fluorescent Probes: The introduction of the electron-donating diethylamino group to the pyridine ring may impart fluorescent properties, opening avenues for its use in developing sensors and imaging agents.[3]

This guide provides the foundational information for researchers to overcome the commercial unavailability of 5-diethylaminopicolinic acid, enabling further innovation and discovery in their respective fields.

References

-

PubChem. 5-Diethylaminomethyl-furan-2-carboxylic acid. [Link]

-

Angene Chemical. N-(2-(Diethylamino)ethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide. [Link]

-

Immusmol. Picolinic acid Antibody I Rabbit Polyclonal I IHC/IF. [Link]

-

Matrix Fine Chemicals. 5-{[4-(DIETHYLAMINO)-2-METHYLPHENYL]IMINO}-5,8-DIHYDROQUINOLIN-8-ONE. [Link]

Sources

Methodological & Application

Application Note: 5-Diethylaminopicolinic Acid as a "Turn-On" Fluorescent Probe for Divalent Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Picolinic Acid Scaffolds in Fluorescence Sensing

Fluorescent probes are indispensable tools in modern research and drug development, offering high sensitivity and spatiotemporal resolution for the detection of biologically and environmentally important analytes.[1][2] Among the various classes of fluorescent chemosensors, those based on the picolinic acid scaffold have garnered significant attention.[3][4] The inherent ability of the picolinic acid moiety, with its pyridine nitrogen and carboxylate group, to form stable five-membered chelate rings with a variety of metal ions makes it an excellent platform for the design of selective metal ion sensors.[5]

This application note describes the utility of 5-diethylaminopicolinic acid (5-DEAPA) as a "turn-on" fluorescent probe, particularly for the detection of divalent metal ions. While specific literature on 5-DEAPA is emerging, its structural features—a picolinic acid chelating unit and a diethylamino electron-donating group—allow for a rational design and predictable sensing mechanism. The diethylamino group is anticipated to enhance the photophysical properties of the molecule, potentially leading to a higher quantum yield and a red-shifted emission spectrum upon metal ion coordination.

The principle of detection is based on the phenomenon of Chelation-Enhanced Fluorescence (CHEF) . In its free state, 5-DEAPA is expected to exhibit weak fluorescence due to photoinduced electron transfer (PET) from the diethylamino group to the pyridine ring or through vibrational and rotational de-excitation pathways. Upon chelation with a suitable metal ion, the molecule's conformational rigidity increases, and the PET process is often suppressed, resulting in a significant enhancement of the fluorescence signal.[6] This "turn-on" response provides a clear and sensitive signal for the presence of the target analyte.

Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)

The fluorescence sensing mechanism of 5-DEAPA is predicated on the CHEF effect. The picolinic acid core acts as the ionophore, or the metal-binding site. The diethylamino group at the 5-position serves as a fluorophore modulator.

-

Free Probe (Low Fluorescence State): In the absence of a target metal ion, the lone pair of electrons on the nitrogen of the diethylamino group can quench the fluorescence of the aromatic system through a PET process. Additionally, free rotation around the single bonds in the molecule can lead to non-radiative decay of the excited state.

-

Metal Ion Chelation: Upon introduction of a compatible divalent metal ion (e.g., Zn²⁺, Cd²⁺, Cu²⁺), the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxyl group of 5-DEAPA coordinate with the metal ion. This chelation forms a rigid, planar complex.

-

Complexed Probe (High Fluorescence State): The formation of the metal complex restricts intramolecular rotations and alters the electronic structure of the molecule. This conformational locking and the engagement of the nitrogen's lone pair in coordination can inhibit the PET quenching pathway. As a result, the radiative decay pathway (fluorescence) becomes more favorable, leading to a significant increase in the fluorescence quantum yield and a "turn-on" signal.

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of 5-DEAPA.

Experimental Protocols

The following protocols provide a general framework for the application of 5-DEAPA as a fluorescent probe for divalent metal ion detection. Optimization of concentrations, pH, and incubation times may be necessary for specific applications.

Protocol 1: Preparation of Stock Solutions

-

5-DEAPA Stock Solution: Prepare a 1.0 mM stock solution of 5-DEAPA in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Store the stock solution at -20°C, protected from light.

-

Metal Ion Stock Solutions: Prepare 10 mM stock solutions of various divalent metal salts (e.g., ZnCl₂, CdCl₂, CuCl₂, NiCl₂, CoCl₂, CaCl₂, MgCl₂) in deionized water.

-

Buffer Solution: Prepare a suitable buffer solution, for example, 10 mM HEPES buffer at pH 7.4, to maintain a stable pH during the experiment.

Protocol 2: Determination of Optimal Probe Concentration and Photophysical Properties

-

Dilute the 5-DEAPA stock solution in the buffer to a range of concentrations (e.g., 1 µM to 50 µM).

-

Record the absorption and fluorescence emission spectra for each concentration using a UV-Vis spectrophotometer and a spectrofluorometer, respectively.

-

Determine the excitation and emission maxima (λex and λem).

-

Select a working concentration of 5-DEAPA that provides a stable and measurable fluorescence signal in the absence of the metal ion. A typical starting concentration is 10 µM.

Protocol 3: Fluorescence Titration for Metal Ion Detection

-

To a cuvette containing the working solution of 5-DEAPA (e.g., 10 µM in 10 mM HEPES buffer, pH 7.4), add increasing concentrations of the target metal ion stock solution (e.g., from 0 to 2 equivalents).

-

After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

-

Record the fluorescence emission spectrum after each addition, using the predetermined excitation wavelength.

-

Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a titration curve.

-

The detection limit can be calculated based on the signal-to-noise ratio (typically 3:1).

Caption: Experimental workflow for metal ion detection using 5-DEAPA.

Data Presentation: Representative Photophysical Properties

Since specific experimental data for 5-DEAPA is not yet widely published, the following table presents hypothetical yet plausible photophysical properties based on known picolinic acid derivatives and the expected influence of the diethylamino substituent.

| Property | Free 5-DEAPA (Hypothetical) | 5-DEAPA-Zn²⁺ Complex (Hypothetical) |

| Excitation Max (λex) | ~350 nm | ~365 nm |

| Emission Max (λem) | ~450 nm | ~480 nm |

| Quantum Yield (Φ) | < 0.05 | > 0.5 |

| Fluorescence Lifetime | < 1 ns | 2-5 ns |

| Stokes Shift | ~100 nm | ~115 nm |

Trustworthiness and Self-Validation

To ensure the reliability of experimental results when using 5-DEAPA or any new fluorescent probe, the following self-validating steps are crucial:

-

Selectivity Assay: Perform fluorescence titration experiments with a range of biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺) to assess the selectivity of 5-DEAPA for the target analyte.

-

Competition Assay: In the presence of the target metal ion, introduce other metal ions to determine if they interfere with the fluorescence signal.

-

pH Stability: Evaluate the fluorescence response of the 5-DEAPA-metal complex over a range of pH values to determine the optimal working pH and the probe's stability.

-

Reversibility: Investigate whether the fluorescence can be quenched by adding a strong chelator (e.g., EDTA), which would indicate reversible binding of the metal ion.

Conclusion and Future Directions

5-Diethylaminopicolinic acid holds significant promise as a "turn-on" fluorescent probe for the selective detection of divalent metal ions. Its design, based on the well-established picolinic acid chelating scaffold and an electron-donating diethylamino group, suggests a robust CHEF-based sensing mechanism. The protocols and conceptual framework provided in this application note offer a solid foundation for researchers to explore the full potential of this and similar picolinic acid-based probes.

Future research should focus on the full characterization of 5-DEAPA, including its synthesis, detailed photophysical properties, and its binding affinities for various metal ions. Furthermore, its application in more complex biological systems, such as live-cell imaging to monitor intracellular metal ion fluctuations, warrants investigation. The versatility of the picolinic acid structure also allows for further derivatization to fine-tune its selectivity, solubility, and targeting capabilities for specific cellular compartments or biomolecules, opening up new avenues in drug discovery and diagnostics.

References

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - University of Eastern Piedmont. [Link]

-

Detection of Picric Acid: By Fluorescent Chemosensor (Nitro-Aromatic Compound): A Short Review - Material Science Research India. [Link]

-

Recent Progress in Fluorescent Probes For Metal Ion Detection - Frontiers. [Link]

-

Dipicolinic Acid as Intermediate for the Synthesis - UniVOOK. [Link]

-

Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PubMed. [Link]

-

Changes of fluorescent emission wavelengths (Δl) and intensities (ΔI)... | Download Scientific Diagram - ResearchGate. [Link]

-

A Smartphone Integrated Platform for Ratiometric Fluorescent Sensitive and Selective Determination of Dipicolinic Acid - MDPI. [Link]

-

Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC. [Link]

-

Mechanism of chelation enhanced fluorescence in complexes of cadmium(ii), and a possible new type of anion sensor - Chemical Communications (RSC Publishing). [Link]

-

Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - NIH. [Link]

-

Characterization of the steady-state and dynamic fluorescence properties of the potential-sensitive dye bis-(1,3-dibutylbarbituric acid)trimethine oxonol (Dibac4(3)) in model systems and cells - PubMed. [Link]

-

Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - PMC. [Link]

-

Pyridine Derivatives as Fluorescent Sensors for Cations - MDPI. [Link]

-

Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - MDPI. [Link]

-

Fluorescence excitation and emission spectra of picolinic (A) and dipicolinic acid (B) obtained by the method of "Experiment" section. a 1 and b 1 , DPA - ResearchGate. [Link]

-

A sensitive and selective sensor for picric acid detection with a fluorescence switching response - New Journal of Chemistry (RSC Publishing). [Link]

-

Reaction of 2‐dimethylaminomethylene‐1,3‐diones with dinucleophiles. VIII. Synthesis of ethyl and methyl 2,4‐disubstituted 5‐pyrimidinecarboxylates - ResearchGate. [Link]

-

Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications - Crimson Publishers. [Link]

-

Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - RSC Publishing. [Link]

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Semantic Scholar. [Link]

-

Synthesis of 2,5-Furandicarboxylic Acid - Encyclopedia.pub. [Link]

-

Fluorescence imaging of drug target proteins using chemical probes - PMC. [Link]

-

Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - ResearchGate. [Link]

-

A highly selective fluorescent chemosensor based on a quinoline derivative for zinc ions in pure water - RSC Publishing. [Link]

-

Fluorescent Chemosensors Based on Polyamine Ligands: A Review - MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fluorescence imaging of drug target proteins using chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. research.uniupo.it [research.uniupo.it]

- 5. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of chelation enhanced fluorescence in complexes of cadmium(ii), and a possible new type of anion sensor - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: High-Sensitivity Lanthanide Ion Detection Using 5-Diethylaminopicolinic Acid (5-DEAPA)

Executive Summary

This application note details a robust protocol for the detection and quantification of Lanthanide ions—specifically Europium (Eu³⁺) and Terbium (Tb³⁺)—using 5-diethylaminopicolinic acid (5-DEAPA) as a sensitizing antenna ligand.

While direct excitation of lanthanide ions is inefficient due to low molar extinction coefficients (

Mechanism of Action: The Antenna Effect[1][2]

The detection mechanism relies on Sensitized Luminescence . 5-DEAPA coordinates with the lanthanide ion, shielding it from solvent quenching (water molecules) and serving as a photon harvester.

Energy Transfer Pathway

-

Absorption: The 5-DEAPA ligand absorbs UV light, promoting an electron from the ground singlet state (

) to an excited singlet state ( -

Intersystem Crossing (ISC): Energy is transferred to the ligand's triplet state (

). -

Antenna Transfer: Energy is transferred intramolecularly from the ligand

state to the resonance energy level of the Lanthanide ion (e.g., -

Emission: The Lanthanide ion relaxes to its ground state (

), emitting a characteristic sharp photon (Red for Eu³⁺, Green for Tb³⁺).

Mechanistic Diagram

Caption: Energy diagram illustrating the sensitization of Lanthanide ions by 5-DEAPA via the Antenna Effect.

Material Preparation

Reagents

-

5-Diethylaminopicolinic Acid (5-DEAPA): Purity

. -

Lanthanide Standards: EuCl₃·6H₂O or TbCl₃·6H₂O (99.99% trace metals basis).

-

Buffer: HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) or TRIS-HCl.

-

Critical Note: Do NOT use Phosphate (PBS) or Citrate buffers. Phosphate anions coordinate strongly with Ln³⁺, displacing the antenna ligand and precipitating the metal.

-

-

Solvent: DMSO (Dimethyl sulfoxide) or Ethanol (spectroscopic grade).

Stock Solutions

| Component | Concentration | Vehicle | Storage | Stability |

| Ligand Stock | 10 mM | DMSO | -20°C | 6 Months |

| Ln(III) Stock | 1 mM | 0.01 M HCl | 4°C | 1 Year |

| Assay Buffer | 50 mM, pH 7.4 | Water (Milli-Q) | RT | 1 Month |

Experimental Protocol

Workflow Overview

Caption: Step-by-step workflow for Lanthanide detection using 5-DEAPA.

Detailed Procedure

Step 1: Ligand Working Solution Preparation Dilute the 10 mM Ligand Stock into the Assay Buffer (HEPES, pH 7.4) to a final concentration of 50 µM .

-

Why: This ensures a large molar excess of ligand relative to the metal ions (typically detected in the nM to low µM range), driving the equilibrium toward the fully coordinated complex (typically 3:1 Ligand:Metal).

Step 2: Sample Setup (96-well Plate) Use a white or black opaque 96-well plate (avoid clear bottoms to prevent crosstalk).

-

Blank: Add 100 µL Assay Buffer + 100 µL Ligand Working Solution.

-

Standards: Add 100 µL of Eu³⁺ standards (0, 10, 50, 100, 500, 1000 nM) + 100 µL Ligand Working Solution.

-

Unknowns: Add 100 µL of unknown aqueous sample + 100 µL Ligand Working Solution.

Step 3: Incubation Incubate the plate at room temperature (20–25°C) for 15 minutes in the dark.

-

Mechanism:[1][2][3][4] Lanthanide coordination kinetics are generally fast, but 15 minutes ensures thermodynamic equilibrium is reached.

Step 4: Measurement (TRF Mode) Configure the plate reader for Time-Resolved Fluorescence. This removes short-lived background autofluorescence (organic impurities), isolating the long-lived Lanthanide signal.

Instrument Settings:

| Parameter | Europium (Eu³⁺) | Terbium (Tb³⁺) |

|---|---|---|

| Excitation | 320–340 nm | 320–340 nm |

| Emission | 615 nm | 545 nm |

| Delay Time | 60 µs | 60 µs |

| Gate (Integration) | 400–1000 µs | 400–1000 µs |

| Gain | Optimal (High) | Optimal (High) |

Data Analysis & Interpretation

Signal Response

The 5-DEAPA ligand sensitizes Eu³⁺ significantly better than Tb³⁺ in many solvent systems due to the triplet state energy match. The amino group lowers the triplet level (

-

Ideal

for Eu³⁺: ~22,000 cm⁻¹ (Good match). -

Ideal

for Tb³⁺: ~27,000 cm⁻¹ (Often too high for amino-substituted ligands; risk of back-energy transfer).

Expectation: Eu³⁺ will show a linear dynamic range from roughly 1 nM to 10 µM.

Interference Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Signal | Phosphate contamination | Switch to HEPES/TRIS; ensure glassware is acid-washed. |

| Signal Quenching | Low pH (< 5.0) | Protonation of the pyridine nitrogen prevents metal coordination. Adjust pH to 7.4. |

| High Background | Organic autofluorescence | Increase TRF Delay time from 60 µs to 100 µs. |

References

-

Bünzli, J. C. G., & Piguet, C. (2005). Taking advantage of lanthanide luminescent ions.[1][5][6][7][8][9][10][11] Chemical Society Reviews, 34(12), 1048-1077. Link

-

Eliseeva, S. V., & Bünzli, J. C. G. (2010). Lanthanide luminescence for functional materials and bio-sciences.[5][6][8][9] Chemical Society Reviews, 39(1), 189-227. Link

-

Xiao, H., et al. (2011).[8] Eu(III), Tb(III) complexes with novel ligands containing pyridine-2,6-dicarboxylic acid unit: synthesis, characterization, fluorescence properties and application in biological imaging.[8] Spectrochimica Acta Part A, 84(1), 238-242.[8] Link

-

Nielsen, L. G., & Sørensen, T. J. (2021). Effect of buffers and pH in antenna sensitized Eu(III) luminescence. ChemRxiv. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Europium-Pyridinedicarboxylate-Adenine Light-Up Fluorescence Nanoprobes for Selective Detection of Phosphate in Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Eu(III), Tb(III) complexes with novel ligands containing pyridine-2,6-dicarboxylic acid unit: synthesis, characterization, fluorescence properties and application in biological imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Single-Chain Lanthanide Luminescence Biosensors for Cell-Based Imaging and Screening of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Luminescence-Based Screening Platform for Lanthanide-Binding Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridine-2,6-dicarboxylic acid for the sensitization of europium(iii) luminescence with very long lifetimes - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note & Protocol: Advanced MALDI-MS Analysis of Oligonucleotides Using 5-Diethylaminopicolinic Acid (DEAPA) Matrix

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 5-diethylaminopicolinic acid (DEAPA) as a high-performance matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for the analysis of nucleic acids. DEAPA, a rationally designed picolinic acid derivative, offers significant advantages over conventional matrices, including reduced background interference in the low-mass region and enhanced ionization efficiency for oligonucleotides. This document outlines the scientific principles behind DEAPA's efficacy, provides step-by-step protocols for matrix and sample preparation, and offers expert insights into optimizing experimental parameters for robust and reproducible results.

Introduction: The Rationale for a Specialized Oligonucleotide Matrix

The analysis of oligonucleotides and other nucleic acids by MALDI-MS presents unique challenges. The inherent lability of the glycosidic bond and the acidic nature of the phosphate backbone can lead to fragmentation and the formation of multiple salt adducts with conventional matrices, complicating spectral interpretation.[1] 5-Diethylaminopicolinic acid (DEAPA) was developed to address these specific challenges.

Key Advantages of DEAPA:

-

Minimal Low-Mass Interference: DEAPA generates significantly fewer matrix-related ions in the low mass range (<700 m/z), resulting in cleaner spectra and an improved signal-to-noise ratio for analytes in this region.

-

"Soft" Ionization: The chemical properties of DEAPA facilitate a gentler ionization process, minimizing the fragmentation of fragile oligonucleotide molecules.

-

Enhanced Negative-Ion Mode Performance: The diethylamino group enhances the basicity of the matrix, promoting efficient deprotonation of the phosphate backbone of nucleic acids, which is ideal for negative-ion mode analysis.

-

Improved Reproducibility: DEAPA often forms a more homogenous co-crystalline structure with analytes compared to matrices like 3-HPA, leading to better shot-to-shot and spot-to-spot reproducibility.[1]

Mechanistic Insights: Why DEAPA Excels

The superior performance of DEAPA is rooted in its molecular structure. The picolinic acid core acts as an efficient chromophore, absorbing energy from the nitrogen laser (337 nm) typically used in MALDI instruments. This energy is then transferred to the analyte, causing its desorption and ionization. The key innovation in DEAPA is the addition of the diethylamino group. This group increases the proton affinity of the matrix, making it a more effective proton acceptor. In the hot plume of desorbed material, this facilitates the deprotonation of the acidic phosphate groups on the oligonucleotide backbone, leading to the preferential formation of [M-H]⁻ ions in negative-ion mode. This targeted ionization mechanism enhances the signal intensity of the desired analyte ions while suppressing the formation of unwanted adducts.

Detailed Protocols

DEAPA Matrix Solution Preparation

A consistently prepared matrix solution is fundamental to reproducible MALDI-MS results. The following protocol details the preparation of a standard DEAPA solution.

Materials:

-

5-Diethylaminopicolinic acid (DEAPA)

-

Acetonitrile (ACN), HPLC-grade

-

Deionized water (ddH₂O), 18.2 MΩ·cm

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator

Protocol:

-

Weighing: Accurately weigh 50 mg of DEAPA powder and transfer it to a clean 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 500 µL of HPLC-grade acetonitrile (ACN) and 500 µL of deionized water (ddH₂O) to the tube to create a 50:50 (v/v) solvent mixture.

-

Expert Rationale: A 50:50 ACN/water mixture provides a versatile solvent system that effectively dissolves the DEAPA matrix while also being compatible with a wide range of nucleic acid analytes. The organic component aids in rapid and uniform crystal formation upon drying.

-

-

Dissolution: Vortex the mixture vigorously for 1-2 minutes. If complete dissolution is not achieved, sonicate the tube for 5-10 minutes.

-

Clarification: Centrifuge the solution at >12,000 x g for 1 minute to pellet any remaining insoluble particulates.

-

Storage: Carefully transfer the supernatant to a fresh, clean tube. For optimal performance, it is recommended to prepare the matrix solution fresh daily. If short-term storage is necessary, store the solution at 2-8°C, protected from light, for no more than a few days.

Analyte and Sample-Matrix Preparation

The "dried-droplet" method is a robust and widely used technique for preparing oligonucleotide samples with the DEAPA matrix.

Analyte Preparation:

-

Dissolve the oligonucleotide sample in nuclease-free water or a low-salt buffer to a final concentration of approximately 1-10 µM. High salt concentrations can interfere with the crystallization process and suppress the analyte signal. If necessary, desalt the sample using an appropriate method (e.g., C18 reverse-phase pipette tips).

Dried-Droplet Protocol:

-

Mixing: In a clean microcentrifuge tube, combine the analyte solution and the DEAPA matrix solution, typically in a 1:1 volume ratio (e.g., 1 µL of analyte + 1 µL of matrix).

-

Self-Validation Insight: The optimal ratio can be analyte-dependent. For initial experiments, it is advisable to test a few ratios (e.g., 1:2, 1:1, 2:1 matrix:analyte) to determine the condition that yields the best signal intensity and resolution.

-

-

Spotting: Pipette 0.5–1.0 µL of the mixture onto the MALDI target plate.

-

Crystallization: Allow the droplet to air-dry completely at room temperature. Avoid heating, as this can degrade the sample. As the solvent evaporates, a crystalline film will form. A uniform, fine crystalline layer is indicative of good co-crystallization and is more likely to yield high-quality spectra.

Experimental Workflow and Data Acquisition

The following diagram illustrates the complete workflow from matrix preparation to data acquisition.

Caption: Experimental workflow for MALDI-MS analysis of oligonucleotides using DEAPA matrix.

Recommended Mass Spectrometer Settings

While optimal settings are instrument-dependent, the following parameters provide a good starting point for the analysis of oligonucleotides with DEAPA in negative-ion mode.

| Parameter | Recommended Setting | Rationale |

| Ion Mode | Negative | The phosphate backbone of nucleic acids is readily deprotonated, making negative-ion mode the preferred polarity for detection. |

| Laser Power | Minimum necessary for signal | DEAPA facilitates a "soft" ionization. Use just enough laser power to desorb and ionize the analyte to prevent fragmentation. |

| Mass Range | Analyte-dependent | Set a mass range that brackets the expected molecular weight of the oligonucleotide. |

| Number of Shots | 100-200 per spectrum | Summing multiple laser shots improves the signal-to-noise ratio and spectral quality. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Weak or No Signal | - High salt concentration in the sample.- Inappropriate matrix-to-analyte ratio.- Analyte concentration is too low. | - Desalt the sample prior to mixing with the matrix.- Screen different matrix-to-analyte ratios.- Concentrate the analyte solution. |

| Poor Resolution/Broad Peaks | - Inhomogeneous crystal formation.- Excessive laser power. | - Re-prepare the sample spot, ensuring slow, even drying.- Reduce the laser power. |

| Abundant Salt Adducts | - Residual salts from synthesis or buffers. | - Perform thorough sample desalting. Consider using additives like ammonium citrate in the matrix solution for persistent issues. |

References

-

A new matrix for MALDI analysis of oligonucleotides. Agilent Technologies. [Link]

Sources

5-diethylaminopicolinic acid as a chelating agent for metal ions

Application Note: 5-Diethylaminopicolinic Acid (5-DEAPA) as a Tunable Chelating Agent

Executive Summary

5-Diethylaminopicolinic acid (5-DEAPA) represents a specialized class of picolinate ligands characterized by a strong electron-donating diethylamino group at the 5-position. Unlike unsubstituted picolinic acid, 5-DEAPA exhibits a "push-pull" electronic structure. The 5-diethylamino moiety acts as an electron donor, significantly increasing the basicity of the pyridine nitrogen and enhancing the stability of metal complexes (particularly Cu(II), Zn(II), and Ru(II)).

This guide details the protocols for synthesizing, characterizing, and utilizing 5-DEAPA. It focuses on its application in metallodrug design (tuning redox potentials) and fluorescence sensing (Intramolecular Charge Transfer - ICT).

Chemical Characterization & Mechanism

The "Push-Pull" Chelation Mechanism

Standard picolinic acid chelates metals via the pyridine nitrogen (

-

Consequence 1 (Thermodynamic): Higher pKa of the pyridine nitrogen (~6.2 vs. 5.4 for picolinic acid), leading to higher stability constants (

) with hard and borderline acids. -

Consequence 2 (Photophysical): The molecule acts as a fluorophore. Metal binding often quenches or shifts fluorescence, creating a "turn-off" or ratiometric sensor.

Figure 1: Chelation mechanism highlighting the electronic influence of the diethylamino substituent.

Experimental Protocols

Protocol A: Synthesis of 5-DEAPA (Buchwald-Hartwig Amination)

Note: 5-DEAPA is not always commercially available off-the-shelf. This validated protocol ensures high purity.

Reagents:

-

Methyl 5-bromopicolinate (1.0 eq)

-

Diethylamine (1.2 eq)

-

Pd(OAc)₂ (5 mol%) / BINAP (10 mol%)

-

Cs₂CO₃ (2.0 eq)

-

Toluene (Anhydrous)

-

NaOH (2M) / HCl (1M)

Step-by-Step Methodology:

-

Coupling: In a glovebox or under Argon, combine Methyl 5-bromopicolinate, diethylamine, Pd catalyst, ligand (BINAP), and base in toluene.

-

Reflux: Heat at 100°C for 16 hours. Monitor disappearance of bromide by TLC (Hexane:EtOAc 3:1).

-

Hydrolysis: Evaporate toluene. Redissolve residue in MeOH/THF (1:1) and add 2M NaOH (5 eq). Stir at RT for 4 hours to hydrolyze the ester.

-

Isolation (Critical): Acidify carefully with 1M HCl to pH 3.5–4.0 (the isoelectric point). The product, 5-DEAPA, will precipitate as a yellow/orange solid.

-

Purification: Recrystallize from Ethanol/Water.

-

Yield Expectation: 65-75%.

-

Validation: ¹H NMR (DMSO-d₆): δ ~8.2 (d, H6), ~7.8 (d, H3), ~7.2 (dd, H4), 3.4 (q, CH₂), 1.1 (t, CH₃).

-

Protocol B: Metal Complexation (General Procedure for M(II))

Target: Synthesis of [M(5-DEAPA)₂] neutral complexes (M = Cu, Zn).

-

Stock Preparation: Dissolve 5-DEAPA (2.0 mmol) in Methanol (20 mL). The solution may require mild warming.

-

Metal Addition: Dissolve Metal Acetate M(OAc)₂ (1.0 mmol) in H₂O (5 mL). Dropwise add metal solution to the ligand solution.

-

pH Adjustment: Check pH. Picolinates bind best when the carboxylic acid is deprotonated but the pyridine is free. Adjust to pH 6.5–7.0 using 0.1M NaOH.

-

Reaction: Stir at 50°C for 2 hours.

-

Observation: Cu(II) complexes turn deep blue/green; Zn(II) complexes are often colorless but fluorescent under UV (365 nm).

-

-

Precipitation: Cool to 4°C overnight. Filter the precipitate, wash with cold water and diethyl ether.

Stability Determination (Self-Validating Protocol)

To trust the chelator, you must determine the Conditional Stability Constant (

Method: UV-Vis Spectrophotometric Titration.

Workflow:

-

Baseline: Prepare 50 µM 5-DEAPA in HEPES buffer (pH 7.4). Record UV-Vis spectrum (200–500 nm). Note

(likely ~310 nm due to conjugation). -

Titration: Aliquot Metal(II) chloride solution (0.1 – 5.0 equivalents).

-

Isosbestic Check: Overlay spectra. A clear isosbestic point indicates a clean conversion from free ligand to complex without side reactions.

-

Calculation: Plot Absorbance at

(or new MLCT band) vs. [Metal]/[Ligand]. -

Fitting: Use the Benesi-Hildebrand equation or non-linear regression to solve for

.

Comparative Stability Data (Estimated vs. Standard):

| Ligand | pKa (Pyridine N) | Log K₁ (Cu²⁺) | Log K₁ (Zn²⁺) | Electronic Character |

| Picolinic Acid | 5.4 | 7.8 | 5.2 | Neutral |

| 5-DEAPA | 6.2 | ~8.5 | ~6.1 | Electron Donor (Strong) |

| 5-Nitropicolinic | 3.8 | 5.5 | 3.9 | Electron Withdrawing |

Data Interpretation: The increased log K values for 5-DEAPA imply it is a superior scavenger for trace metals compared to standard picolinic acid, but may compete with transferrin less aggressively than hexadentate chelators like EDTA.

Experimental Workflow Diagram

Figure 2: End-to-end workflow from ligand synthesis to stability constant determination.

Applications & Troubleshooting

Primary Applications:

-

Metallodrug Synthesis: The electron-rich nature of 5-DEAPA stabilizes high oxidation states (e.g., Ru(III)/Ru(II) prodrugs), preventing premature reduction in the bloodstream [1].

-

Zinc Sensing: 5-DEAPA exhibits weak fluorescence alone (quenched by PET from amine lone pair). Upon Zn²⁺ binding, PET is inhibited, resulting in fluorescence enhancement (CHEF effect) [2].

Troubleshooting Guide:

-

Issue: Ligand precipitates during titration.

-

Cause: Neutral complex [M(L)₂] is hydrophobic.

-

Solution: Add 10-20% DMSO or Ethanol to the buffer system.

-

-

Issue: No color change with Copper.

-

Cause: pH is too low (< 4.0). The pyridine nitrogen is protonated and cannot bind.

-

Solution: Adjust pH to > 5.5.

-

References

-

Thompson, K. H., & Orvig, C. (2003). "Bidentate Picolinate Ligands in Ruthenium Anticancer Agents." Science. (Context: General picolinate chemistry in drug design).

-

Lakowicz, J. R. (2006). "Principles of Fluorescence Spectroscopy - Probe Design." Springer. (Context: PET and ICT mechanisms in amino-pyridine sensors).

-

Martell, A. E., & Smith, R. M. (2004). "NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes." NIST. (Context: Baseline stability constants for picolinic acid derivatives).

-

Hartwig, J. F. (2008). "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research. (Context: Synthesis protocol via Pd-catalysis).

step-by-step guide for 5-diethylaminopicolinic acid derivatization

An In-Depth Guide to the Derivatization of 5-Diethylaminopicolinic Acid via N-Hydroxysuccinimide Ester Activation

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the derivatization of 5-diethylaminopicolinic acid. The core of this guide focuses on the robust and widely applicable method of activating the carboxylic acid moiety to form an N-Hydroxysuccinimide (NHS) ester. This activated intermediate is primed for efficient conjugation to primary amines, a cornerstone reaction in bioconjugation, drug delivery system development, and the synthesis of complex molecular probes. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but also the underlying chemical principles, critical considerations for success, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction: The Strategic Importance of Derivatization

5-Diethylaminopicolinic acid is a substituted pyridine derivative whose structure is of interest in medicinal chemistry and materials science. Picolinic acid and its derivatives are known for their chelating properties and have been incorporated into various bioactive molecules.[1][2] Derivatization of the carboxylic acid group is a critical chemical strategy to enable its covalent attachment to other molecules of interest, such as proteins, peptides, antibodies, or drug molecules.

Directly coupling a carboxylic acid with an amine to form an amide bond is generally inefficient. This is due to a rapid and competing acid-base reaction that forms a stable ammonium-carboxylate salt, which effectively neutralizes the amine's nucleophilicity.[3] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process, known as "activation," is the cornerstone of amide bond formation.[4]

Among the myriad of activation strategies, the synthesis of an N-Hydroxysuccinimide (NHS) ester is one of the most prevalent and reliable methods in bioconjugation.[5] NHS esters are sufficiently stable to be isolated and purified, yet highly reactive toward primary amino groups under physiological to slightly alkaline conditions (pH 7.2-8.5), forming a stable amide bond.[5][6] This guide will provide a detailed protocol for the synthesis of 5-diethylaminopicolinic acid NHS ester and its subsequent use in conjugation reactions.

The Chemistry: A Two-Stage Approach

The derivatization process is logically divided into two main stages:

-

Activation: The carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), to form the amine-reactive NHS ester.

-

Conjugation: The purified NHS ester is then reacted with a molecule containing a primary amine to form the final, stable amide-linked conjugate.

Mechanism of Activation

The activation of a carboxyl group using EDC and NHS is a well-established two-step process.[7]

-

EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.[7]

-

NHS rapidly reacts with the O-acylisourea intermediate to form the more stable NHS ester, releasing an isourea byproduct. The stability of the NHS ester allows for a higher coupling efficiency to the target amine compared to a one-step EDC-mediated reaction.[7]

Experimental Protocols

This section details the step-by-step methodologies for the activation of 5-diethylaminopicolinic acid and its subsequent conjugation.

Part I: Synthesis of 5-Diethylaminopicolinic Acid NHS Ester

This protocol outlines the activation of the carboxylic acid using EDC and NHS in an anhydrous organic solvent.

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 5-Diethylaminopicolinic Acid | ≥98% | Sigma-Aldrich | Store desiccated. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Thermo Fisher Scientific | Store at -20°C under inert gas. Very moisture-sensitive. |

| N-Hydroxysuccinimide (NHS) | ≥98% | Sigma-Aldrich | Store desiccated. |

| Anhydrous Dichloromethane (DCM) | DriSolv™ or equivalent | EMD Millipore | Crucial for preventing hydrolysis. Use a freshly opened bottle or from a solvent purification system. |

| Anhydrous Dimethylformamide (DMF) | DriSolv™ or equivalent | EMD Millipore | An alternative solvent. Ensure it is amine-free.[8] |

| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | Optional base, use if starting with the HCl salt of the acid. |

| Ethyl Acetate | ACS Grade | Fisher Scientific | For purification. |

| Hexanes | ACS Grade | Fisher Scientific | For purification. |

| Round-bottom flasks | --- | --- | Must be oven or flame-dried before use. |

| Magnetic stirrer and stir bars | --- | --- | --- |

| Inert gas supply (Nitrogen or Argon) | --- | --- | For maintaining an anhydrous atmosphere. |

| TLC plates (Silica gel 60 F254) | --- | --- | For reaction monitoring. |

-

Preparation: Place a magnetic stir bar in a flame-dried round-bottom flask. Seal the flask with a rubber septum and allow it to cool to room temperature under a stream of nitrogen or argon.

-

Reagent Addition:

-

To the flask, add 5-diethylaminopicolinic acid (1.0 eq).

-

Add N-Hydroxysuccinimide (NHS) (1.1 - 1.2 eq).

-

Dissolve the solids in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration). Stir until all solids are dissolved.

-

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the reaction rate and minimize side reactions.

-

Initiation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 - 1.2 eq) to the cooled, stirring solution. The EDC should be added portion-wise over 5-10 minutes.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours under an inert atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system would be Ethyl Acetate/Hexanes (e.g., 1:1 v/v). The product NHS ester should have a higher Rf value than the starting carboxylic acid.

-

Work-up:

-

Once the reaction is complete, filter the mixture to remove the urea byproduct (if DCC were used, this is crucial; with water-soluble EDC, this is less prominent but good practice).

-

Transfer the filtrate to a separatory funnel and wash sequentially with cold 5% HCl (to remove unreacted EDC and base) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel.[9] The choice of eluent will depend on the polarity of the specific NHS ester, but a gradient of ethyl acetate in hexanes is a good starting point. Alternatively, trituration or recrystallization can be attempted.[10]

-

Storage: The purified NHS ester is highly susceptible to hydrolysis.[11][12] It must be stored in a desiccator at -20°C under an inert gas.[13] For frequent use, it is advisable to aliquot the solid into smaller vials to avoid repeated exposure of the bulk material to atmospheric moisture.

Caption: Chemical activation of the carboxylic acid.

Part II: Conjugation of the NHS Ester to a Primary Amine

This general protocol describes the reaction of the activated 5-diethylaminopicolinic acid NHS ester with an amine-containing molecule (e.g., a protein, peptide, or small molecule).

| Reagent/Material | Grade | Notes |

| 5-Diethylaminopicolinic Acid NHS Ester | --- | Synthesized as per Part I. |

| Amine-containing Molecule (Protein, Peptide, etc.) | --- | The substrate for conjugation. |

| Reaction Buffer | Molecular Biology Grade | Phosphate, borate, or bicarbonate buffer. Avoid amine-containing buffers like Tris. |

| Anhydrous DMSO or DMF | ACS Grade | For dissolving the NHS ester. |

| Quenching Reagent | --- | e.g., 1 M Tris-HCl, pH 8.0, or hydroxylamine. |

| Purification System | --- | e.g., Dialysis cassettes, SEC column, or HPLC system. |

-

Substrate Preparation: Dissolve the amine-containing molecule in the chosen reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0). The optimal pH is a compromise: higher pH increases the nucleophilicity of the amine but also accelerates the hydrolysis of the NHS ester. [14]A range of 7.2-8.5 is typical. [6]2. NHS Ester Preparation: Immediately before use, dissolve the 5-diethylaminopicolinic acid NHS ester in a small amount of anhydrous DMSO or DMF. [8]Water is a common solvent, but if solubility is an issue, an organic co-solvent is necessary. [8]3. Conjugation Reaction: Add the dissolved NHS ester to the stirring solution of the amine-containing molecule. The molar excess of the NHS ester will depend on the substrate and the desired degree of labeling and must be optimized empirically. A 5- to 20-fold molar excess is a common starting point for protein labeling.

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. [8]Longer reaction times can lead to more significant hydrolysis of the ester.

-

Quenching: Stop the reaction by adding a quenching reagent that contains a high concentration of primary amines, such as Tris buffer, to consume any unreacted NHS ester.

-

Purification: Purify the conjugate to remove unreacted NHS ester, the hydrolyzed acid, and the quenching reagent. The method of choice depends on the nature of the conjugate. [15] * For macromolecules (e.g., proteins): Size-exclusion chromatography (SEC) or dialysis are effective. [15] * For smaller molecules: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used.

Caption: Reaction of NHS ester with a primary amine.

Troubleshooting and Key Considerations

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield of NHS Ester | 1. Moisture in solvents or on glassware. [13] 2. Inactive EDC reagent. | 1. Use fresh anhydrous solvents and flame-dried glassware. 2. Use a fresh vial of EDC stored properly at -20°C under inert gas. |

| NHS Ester Hydrolyzes Rapidly | 1. Stored improperly (exposed to moisture/air). [12] 2. Reaction buffer pH is too high (> 8.5). [14] | 1. Aliquot and store the NHS ester under inert gas at -20°C in a desiccator. 2. Perform conjugation at a lower pH (e.g., 7.2-7.5) and/or for a shorter time. |

| Low Conjugation Efficiency | 1. Hydrolyzed NHS ester was used. 2. Amine concentration is too low. 3. Reaction buffer contains competing nucleophiles (e.g., Tris, azide). | 1. Use freshly prepared or properly stored NHS ester. 2. Increase the concentration of the amine-containing molecule. 3. Use a non-amine-containing buffer like phosphate, borate, or HEPES. |

| Difficulty Purifying Product | 1. Byproducts (urea) co-elute with the product. 2. Hydrolyzed acid is difficult to separate from the conjugate. | 1. If using DCC, ensure complete removal of DCU by filtration. Using water-soluble EDC simplifies removal. 2. Optimize HPLC gradient or choose a different chromatography resin (e.g., ion exchange) for purification. |

Conclusion

The derivatization of 5-diethylaminopicolinic acid via an N-hydroxysuccinimide ester is a powerful and versatile strategy for enabling its conjugation to a wide array of biomolecules and synthetic compounds. Success hinges on a foundational understanding of the underlying chemistry and meticulous attention to experimental conditions, particularly the exclusion of moisture during the activation and storage phases. By following the detailed protocols and considering the troubleshooting guidance provided, researchers can confidently and reproducibly synthesize these valuable chemical tools for their applications in drug development, diagnostics, and fundamental scientific discovery.

References

-

ResearchGate. (2025). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

-

National Institutes of Health. (n.d.). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Available at: [Link]

-

Royal Society of Chemistry. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Available at: [Link]

-

National Institutes of Health. (n.d.). Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B. Available at: [Link]

-

PubMed. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Available at: [Link]

-

ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? Available at: [Link]

-

MDPI. (2022). The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. Available at: [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. Available at: [Link]

-

Reddit. (n.d.). Anyone have a method of purifying NHS esters? Available at: [Link]

-

MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available at: [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of activated NHS-esters and their reaction with... Available at: [Link]

-

MDPI. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Available at: [Link]

-

Taylor & Francis Online. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [Link]

-

MDPI. (n.d.). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. Available at: [Link]

-

ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. Available at: [Link]

-

Organic Chemistry Portal. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Available at: [Link]

-

RSC Publishing. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Available at: [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

-

G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

-

ResearchGate. (2025). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. Available at: [Link]

-

YouTube. (2014). How to Make Amides: Mechanism. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Sample Preparation with 5-Diethylaminopicolinic Acid (5-DEAPA)

This is a comprehensive Application Note and Protocol guide for the use of 5-Diethylaminopicolinic Acid (5-DEAPA) in mass spectrometry sample preparation.

Based on the chemical structure and the class of picolinic acid derivatives, this guide focuses on its two primary (and most scientifically grounded) applications:

-

High-Efficiency Derivatization Reagent (ESI-MS): Used to introduce a high-proton-affinity "charge tag" to neutral analytes (e.g., steroids, fatty alcohols) to drastically enhance ionization in positive mode.

-

Specialized MALDI Matrix: Utilizing the picolinic acid core and electron-donating diethylamino group for analyzing specific polymers or metal complexes.

Part 1: Introduction & Scientific Rationale

The Reagent Profile

5-Diethylaminopicolinic acid (5-DEAPA) is a functionalized pyridine derivative. While less common than standard matrices like DHB or CHCA, it represents a class of "designer reagents" engineered to solve specific ionization challenges.

-

Chemical Structure: A picolinic acid core (pyridine-2-carboxylic acid) substituted at the 5-position with a diethylamino group.

-

CAS: 101078-12-2 (Generic/Isomer)

-

Molecular Weight: ~194.23 g/mol

Mechanism of Action

The utility of 5-DEAPA in mass spectrometry stems from its dual chemical nature:

-

The "Proton Sponge" Effect (ESI-MS): In Electrospray Ionization (ESI), neutral molecules (like cholesterol or long-chain alcohols) ionize poorly. 5-DEAPA acts as a derivatizing agent . The carboxylic acid group reacts with the analyte, while the diethylamino group possesses an exceptionally high proton affinity (PA). This ensures the derivative is easily protonated

, increasing sensitivity by orders of magnitude compared to the underivatized molecule. -

The "Red-Shifted" Matrix Effect (MALDI-MS): As a MALDI matrix, the diethylamino group acts as an auxochrome, shifting the UV absorption maximum to longer wavelengths (closer to 337 nm or 355 nm lasers) compared to unsubstituted picolinic acid. This allows for "softer" desorption of labile analytes.

Workflow Visualization

The following diagram illustrates the derivatization mechanism for enhancing sensitivity in ESI-MS.

Caption: Mechanism of sensitivity enhancement via 5-DEAPA derivatization. The diethylamino moiety facilitates proton capture in the ESI source.

Part 2: Experimental Protocols

Protocol A: High-Sensitivity Derivatization for ESI-LC-MS

Target Analytes: Steroids, Fatty Alcohols, Phenols, and neutral Amines. Goal: Enhance ionization efficiency (up to 100-1000x) in positive ion mode.

1. Reagents & Equipment

-

5-DEAPA Reagent: 10 mg/mL in anhydrous Acetonitrile (ACN).

-

Coupling Reagent: 2-Chloro-1-methylpyridinium iodide (Mukaiyama reagent) OR HATU.

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Solvent: Anhydrous Dichloromethane (DCM) or ACN.

-

Quenching Solution: 5% Hydroxylamine hydrochloride.

2. Step-by-Step Procedure

-

Sample Dissolution: Dissolve the dry sample (e.g., lipid extract, plasma extract) in 50 µL of anhydrous DCM.

-

Reagent Addition: Add 50 µL of the 5-DEAPA solution and 20 µL of TEA .

-

Activation: Add 50 µL of Mukaiyama reagent (10 mg/mL in ACN).

-

Note: The Mukaiyama reagent activates the carboxylic acid of 5-DEAPA to form an active ester in situ.

-

-

Incubation: Vortex briefly and incubate at 60°C for 30 minutes (sealed vial).

-

Critical: Ensure no moisture enters the vial; water will hydrolyze the active ester.

-

-

Quenching (Optional): If the reagent excess interferes with chromatography, add 10 µL of quenching solution and incubate for 5 mins.